molecular formula C22H20BrN3O4S B7685948 4-({N-benzyl-N-[(4-bromophenyl)sulfonyl]glycyl}amino)benzamide

4-({N-benzyl-N-[(4-bromophenyl)sulfonyl]glycyl}amino)benzamide

Cat. No.: B7685948
M. Wt: 502.4 g/mol
InChI Key: OGXDLKMCOVHRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({N-benzyl-N-[(4-bromophenyl)sulfonyl]glycyl}amino)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core, substituted with a benzyl group, a bromophenyl sulfonyl group, and a glycyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({N-benzyl-N-[(4-bromophenyl)sulfonyl]glycyl}amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of N-benzylglycine: This can be achieved by reacting benzylamine with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the 4-bromophenyl sulfonyl group: This step involves the sulfonylation of the N-benzylglycine intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 4-aminobenzamide: The final step is the coupling of the sulfonylated intermediate with 4-aminobenzamide using a coupling agent like DCC and a catalyst like DMAP.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({N-benzyl-N-[(4-bromophenyl)sulfonyl]glycyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.

    Medicine: The compound shows promise in drug development, particularly in the design of novel therapeutic agents for the treatment of cancer, inflammation, and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 4-({N-benzyl-N-[(4-bromophenyl)sulfonyl]glycyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt key biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

4-({N-benzyl-N-[(4-bromophenyl)sulfonyl]glycyl}amino)benzamide can be compared with other similar compounds, such as:

    N-benzyl-N-[(4-bromophenyl)sulfonyl]glycine: Similar structure but lacks the benzamide moiety.

    4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide: Similar structure but with a methyl group instead of a bromine atom.

    N-[(4-bromophenyl)sulfonyl]glycyl]amino)benzamide: Similar structure but lacks the benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O4S/c23-18-8-12-20(13-9-18)31(29,30)26(14-16-4-2-1-3-5-16)15-21(27)25-19-10-6-17(7-11-19)22(24)28/h1-13H,14-15H2,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXDLKMCOVHRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.